6-bromo-2-chloro-4-fluoro-1,3-benzoxazole

Catalog No.
S6446178
CAS No.
1936266-29-3
M.F
C7H2BrClFNO
M. Wt
250.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-2-chloro-4-fluoro-1,3-benzoxazole

CAS Number

1936266-29-3

Product Name

6-bromo-2-chloro-4-fluoro-1,3-benzoxazole

Molecular Formula

C7H2BrClFNO

Molecular Weight

250.5

6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, characterized by its unique combination of halogen substituents: bromine, chlorine, and fluorine. The molecular formula of this compound is C_7H_3BrClFNO, and it features a benzene ring fused with an oxazole ring. The presence of these halogens significantly influences its chemical reactivity and biological properties, making it a subject of interest in various fields including medicinal chemistry and materials science.

  • Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution.
  • Oxidation and Reduction Reactions: This compound can be oxidized to form oxides or reduced to yield corresponding reduced derivatives.
  • Coupling Reactions: It can participate in coupling reactions, allowing for the synthesis of more complex organic molecules.

These reactions are facilitated by the electronic effects of the halogens, which can stabilize intermediates during chemical transformations .

Research indicates that 6-bromo-2-chloro-4-fluoro-1,3-benzoxazole exhibits notable biological activities. It has been studied for its potential antifungal properties against various strains of Candida, showcasing significant inhibition at specific concentrations . Additionally, the compound's ability to interact with biological pathways suggests potential applications in drug development, particularly in targeting enzymes involved in disease processes .

The synthesis of 6-bromo-2-chloro-4-fluoro-1,3-benzoxazole typically involves the following methods:

  • Reagents: The process often starts with 2-aminophenol as the primary reactant along with brominated and fluorinated reagents.
  • Reaction Conditions: Common conditions include the use of bases like sodium hydroxide or potassium carbonate in solvents such as dimethylformamide at elevated temperatures to facilitate cyclization into the benzoxazole ring .
  • Industrial Methods: For large-scale production, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Catalysts like nano-Zinc oxide may also be used to improve efficiency .

6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole finds applications across various domains:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new antifungal agents or other therapeutic drugs.
  • Material Science: Its unique structure makes it useful in synthesizing specialty chemicals and advanced materials with tailored properties.
  • Chemical Research: It acts as a building block for synthesizing more complex organic compounds .

Studies on interaction mechanisms reveal that 6-bromo-2-chloro-4-fluoro-1,3-benzoxazole can bind to specific enzymes and receptors. This interaction may modulate their activity, leading to various biological effects. For instance, its potential enzyme inhibition could be explored further for therapeutic applications in treating diseases like cancer or fungal infections .

Several compounds share structural similarities with 6-bromo-2-chloro-4-fluoro-1,3-benzoxazole. Here are some notable examples:

Compound NameUnique Features
4-Bromo-6-fluoro-1,3-benzothiazoleContains a thiazole instead of an oxazole ring
5-Bromo-2-chloro-6-fluoro-1,3-benzoxazoleDifferent substitution pattern affecting reactivity
2-Bromo-4-fluoro-1,3-benzoxazoleLacks chlorine substituent; different biological activity
6-Bromo-4-fluoro-1,3-benzothiazoleSimilar halogen presence but different ring structure

The uniqueness of 6-bromo-2-chloro-4-fluoro-1,3-benzoxazole lies in its specific halogen arrangement and the stability provided by the benzoxazole structure. These characteristics contribute to its distinct chemical reactivity and potential biological activities compared to its analogs .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types